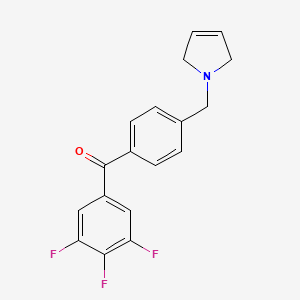

4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone

Beschreibung

4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone is a fluorinated benzophenone derivative characterized by a pyrrolinium-methyl group attached to the 4' position of the benzophenone core and three fluorine atoms at the 3, 4, and 5 positions of the adjacent benzene ring. Its molecular formula is C₁₈H₁₆F₃NO, with a molecular weight of 343.32 g/mol (calculated from structural analogs in ). The compound belongs to a class of trifluorobenzophenones, which are widely used in pharmaceutical intermediates, agrochemicals, and materials science due to their electron-withdrawing fluorine atoms and aromatic stability.

Eigenschaften

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO/c19-15-9-14(10-16(20)17(15)21)18(23)13-5-3-12(4-6-13)11-22-7-1-2-8-22/h1-6,9-10H,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWUPHUKWZEWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643057 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-79-9 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone (CAS No. 898764-79-9) is a synthetic organic compound notable for its potential biological activities. The unique structure of this compound, which includes a trifluoromethyl group and a pyrrolinomethyl moiety, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Benzophenone Core : Provides a platform for various substitutions and biological interactions.

- Trifluoromethyl Group : Enhances lipophilicity and may influence the compound's binding affinity to biological targets.

- Pyrrolinomethyl Group : Potentially involved in receptor interactions and modulation of biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may exert its effects through:

- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds with similar structures have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic enzymes.

Anticancer Properties

The potential anticancer activity of this compound is supported by various studies:

- Cell Line Studies : Preliminary data suggest that it may induce cytotoxicity in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. The compound's mechanism might involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 6.25 | Cytotoxicity |

| MCF-7 | Not specified | Potential apoptosis induction |

Case Studies

Several case studies have highlighted the therapeutic potential of benzophenone derivatives:

- Study on Anticancer Activity : A recent study evaluated the effects of various benzophenone derivatives on breast cancer cell lines. The findings indicated that compounds similar to this compound exhibited promising anticancer effects through modulation of apoptotic pathways.

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were tested against resistant bacterial strains. Results showed significant inhibition, suggesting potential use in developing new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Heterocyclic Groups : Replacing pyrrolinium with azetidinium (4-membered ring) increases ring strain but improves metabolic stability compared to piperidinium (6-membered ring) analogs .

- Fluorine Substitution: The 3,4,5-trifluoro pattern enhances electron deficiency, improving reactivity in nucleophilic aromatic substitution compared to mono- or di-fluorinated analogs .

Physicochemical Properties

- Solubility : Pyrrolinium-containing derivatives exhibit higher aqueous solubility (estimated logP ~2.5) than piperidinium analogs (logP ~3.1) due to the smaller ring size and increased polarity .

- Thermal Stability: Trifluorobenzophenones generally decompose above 250°C, but azetidinium derivatives show lower thermal stability (~200°C) due to ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.